ERα Antagonism in MCF-7 Cell Proliferation
Raloxifene 4-Monomethyl Ether retains significant antagonist activity at the estrogen receptor alpha (ERα), as demonstrated by its ability to inhibit proliferation of MCF-7 human breast cancer cells with an IC50 of 1 μM (pIC50 = 6) . This is a key differentiation from its parent compound, raloxifene, which shows higher potency (IC50 ≈ 0.1 nM) under similar assay conditions, reflecting the impact of the 4'-methoxy substitution on receptor binding [1].
| Evidence Dimension | Inhibition of MCF-7 cell proliferation |
|---|---|
| Target Compound Data | IC50 = 1 μM (pIC50 = 6) |
| Comparator Or Baseline | Raloxifene: IC50 ≈ 0.1 nM |
| Quantified Difference | Raloxifene is ~10,000-fold more potent than the 4-monomethyl ether derivative. |
| Conditions | MCF-7 human breast cancer cell line; proliferation stimulated by 10 pM 17β-estradiol. |
Why This Matters
This data quantifies the impact of 4'-methoxy substitution on ERα antagonism, enabling precise SAR studies and confirming the compound's utility as a tool to probe binding site requirements, rather than as a therapeutic candidate.
- [1] Grese, T. A., Cho, S., Finley, D. R., Godfrey, A. G., Jones, C. D., Lugar, C. W., ... & Bryant, H. U. (1997). Structure-activity relationships of selective estrogen receptor modulators: modifications to the 2-arylbenzothiophene core of raloxifene. Journal of Medicinal Chemistry, 40(2), 146-167. PMID: 9003514. View Source
